2-(2,3-Dichlorobenzoyl)oxazole
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Overview
Description
“2-(2,3-Dichlorobenzoyl)oxazole” is a chemical compound with the molecular formula C10H5Cl2NO2 and a molecular weight of 242.06 . It’s also known by its IUPAC name, (2,3-dichlorophenyl)(1,3-oxazol-2-yl)methanone .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its IUPAC name, (2,3-dichlorophenyl)(1,3-oxazol-2-yl)methanone, and its InChI code, 1S/C10H5Cl2NO2/c11-7-3-1-2-6(8(7)12)9(14)10-13-4-5-15-10/h1-5H .Scientific Research Applications
Coordination Chemistry
- Oxazoline ligands, including 2-oxazolines, are used in transition metal-catalyzed asymmetric organic syntheses. They exhibit versatility, easy synthesis, and modifiable chiral centers (Gómez, Muller, & Rocamora, 1999).
Biological Activities
- Oxazoles, including derivatives like 2-(2,3-Dichlorobenzoyl)oxazole, have shown a wide range of biological activities, making them important in medicinal chemistry (Kakkar & Narasimhan, 2019).
Anticancer Research
- Oxazole-based compounds interact with various enzymes and receptors, making them significant in anticancer research (Chiacchio et al., 2020).
Synthetic Chemistry
- Oxazoles are crucial in the synthesis of complex natural products and pharmaceuticals, with methodologies evolving for metal-free synthesis due to certain drawbacks of metal-catalyzed reactions (Ibrar et al., 2016).
Corrosion Inhibition
- Oxazole derivatives have been explored for their use as corrosion inhibitors, showing effectiveness in specific conditions (Moretti, Guidi, & Fabris, 2013).
Patent Review in Medicine
- Oxazoles are present in various therapeutic agents, and patents have highlighted their broad therapeutic applications (Kaur et al., 2018).
Electro-Optical Properties
- Oxazole compounds are investigated for their electro-optical, charge transport, and nonlinear optical properties, making them suitable for applications like organic light-emitting diodes (Irfan et al., 2018).
Mechanism of Action
Target of Action
2-(2,3-Dichlorobenzoyl)oxazole is a member of the benzoxazole family, which has been extensively used as a starting material for different mechanistic approaches in drug discovery Benzoxazole derivatives are known to exhibit a broad range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Mode of Action
Benzoxazole derivatives are known to interact with various enzymes and receptors via numerous non-covalent interactions . These interactions can lead to changes in the function of these targets, resulting in the observed biological activities.
Biochemical Pathways
Benzoxazole derivatives are known to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .
Result of Action
Benzoxazole derivatives are known to exhibit a broad range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Action Environment
The synthesis of benzoxazole derivatives has been achieved under different reaction conditions and catalysts , suggesting that the compound’s action may be influenced by the environment in which it is synthesized or administered.
Properties
IUPAC Name |
(2,3-dichlorophenyl)-(1,3-oxazol-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-7-3-1-2-6(8(7)12)9(14)10-13-4-5-15-10/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNQDHMGSZVQAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)C2=NC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642109 |
Source
|
Record name | (2,3-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-53-7 |
Source
|
Record name | (2,3-Dichlorophenyl)-2-oxazolylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898760-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,3-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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